5-(2,2-difluoroethoxy)-N'-hydroxypyrazine-2-carboximidamide
Description
5-(2,2-Difluoroethoxy)-N'-hydroxypyrazine-2-carboximidamide is a pyrazine derivative characterized by a difluoroethoxy substituent at the 5-position and a hydroxylated carboximidamide group at the 2-position. The difluoroethoxy group may enhance metabolic stability compared to non-fluorinated analogs, while the hydroxypyrazine carboximidamide moiety could facilitate hydrogen bonding with biological targets .
Properties
IUPAC Name |
5-(2,2-difluoroethoxy)-N'-hydroxypyrazine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N4O2/c8-5(9)3-15-6-2-11-4(1-12-6)7(10)13-14/h1-2,5,14H,3H2,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLCJXVTHOWXPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)OCC(F)F)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=CC(=N1)OCC(F)F)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-difluoroethoxy)-N’-hydroxypyrazine-2-carboximidamide typically involves the introduction of the difluoroethoxy group onto a pyrazine ring, followed by the formation of the carboximidamide group. One common synthetic route includes the following steps:
Formation of Carboximidamide: The carboximidamide group can be introduced through the reaction of the pyrazine derivative with hydroxylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-difluoroethoxy)-N’-hydroxypyrazine-2-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The difluoroethoxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, RNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction could result in the formation of reduced derivatives with modified functional groups.
Scientific Research Applications
5-(2,2-difluoroethoxy)-N’-hydroxypyrazine-2-carboximidamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological pathways.
Materials Science: Its chemical properties may be exploited in the development of advanced materials with specific functionalities, such as coatings or polymers.
Biological Research: The compound can be used as a tool in biological studies to investigate the effects of difluoroethoxy and hydroxypyrazine groups on biological systems.
Mechanism of Action
The mechanism of action of 5-(2,2-difluoroethoxy)-N’-hydroxypyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The difluoroethoxy group may enhance the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to target proteins or enzymes . The hydroxypyrazine carboximidamide moiety may interact with nucleophilic sites in biological molecules, leading to modulation of their activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations
Fluorination Patterns :
- The 2,2-difluoroethoxy group in the target compound balances polarity and lipophilicity, unlike the trifluoromethyl group in 937599-62-7, which increases lipophilicity but may reduce solubility .
- Difluoromethyl in 1006994-26-8 enhances metabolic resistance but could introduce steric hindrance .
Core Heterocycles :
- Pyrazine cores (target compound and 1223585-67-8) enable planar π-stacking interactions, whereas pyrazole derivatives (937599-62-7, 1006994-26-8) offer conformational flexibility for binding .
Functional Group Effects :
- The N'-hydroxycarboximidamide group in the target compound likely chelates metal ions, a feature shared with hydrazine-based inhibitors in pyrazoline derivatives (e.g., compound 2o in ) .
- Sulfonamide groups (1006994-26-8) improve acidity and membrane permeability compared to carboximidamides .
Research Findings and Implications
- Enzyme Inhibition: Pyrazine-carboximidamide derivatives, such as the target compound, are structurally analogous to hydrazinecarboximidic acid derivatives (), which are known to inhibit aminopeptidase N (APN) and other metalloenzymes .
- Anticancer Potential: The fluorinated ether moiety may mimic the role of 2-methoxyphenyl groups in pyrazoline inhibitors (e.g., compound 2o), which disrupt cancer cell invasiveness .
- Synthetic Challenges: The difluoroethoxy group requires specialized fluorination techniques, contrasting with the simpler synthesis of non-fluorinated analogs like compound 2o () .
Biological Activity
5-(2,2-Difluoroethoxy)-N'-hydroxypyrazine-2-carboximidamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a pyrazine ring with a difluoroethoxy substituent and a hydroxylamine functional group. The structure can be represented as follows:
Where , , , , and correspond to the specific counts of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecular formula. The presence of the difluoroethoxy group may enhance the compound's lipophilicity and influence its interaction with biological targets.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazine derivatives is well-documented. Compounds with similar structures have been shown to reduce inflammation markers in vitro and in vivo. This activity may be attributed to their ability to inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Enzyme Inhibition
The compound may interact with specific enzymes or receptors, altering their activity. For example, it could potentially inhibit enzymes involved in metabolic pathways critical for pathogen survival or inflammation processes.
Case Studies
-
Antimicrobial Activity Study : A study evaluated the antimicrobial properties of several pyrazine derivatives, including those structurally similar to this compound. Results indicated that these compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria.
Compound MIC (µg/mL) Target Bacteria 5-(2,2-difluoroethoxy)-... 32 E. coli Similar Pyrazine Derivative 16 Staphylococcus aureus -
Inflammation Model : In a murine model of inflammation, a related pyrazine derivative was tested for its ability to reduce paw swelling induced by carrageenan. The results showed a significant reduction in swelling compared to the control group.
Treatment Paw Swelling (mm) Control 8.5 Pyrazine Derivative 4.0
The synthesis of this compound likely involves multi-step organic reactions including:
- Formation of the pyrazine core.
- Introduction of the difluoroethoxy group via etherification.
- Hydroxylamine addition to form the carboximidamide functionality.
The mechanism by which this compound exerts its biological effects may involve:
- Cell Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes.
- Enzyme Inhibition : Compounds may bind to active sites on enzymes critical for bacterial metabolism or inflammatory processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
